1-(2-Bromoethoxy)-4-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethoxy)-4-ethoxybenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromoethoxy group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromoethoxy)-4-ethoxybenzene can be synthesized through the Williamson Ether Synthesis. This method involves the reaction of 4-ethoxyphenol with 2-bromoethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethoxy)-4-ethoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming 4-ethoxyphenol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoethoxybenzene, thiocyanatoethoxybenzene, and aminoethoxybenzene.
Oxidation: Products include 4-ethoxybenzaldehyde and 4-ethoxybenzoic acid.
Reduction: The major product is 4-ethoxyphenol.
Scientific Research Applications
1-(2-Bromoethoxy)-4-ethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: The compound can be used to synthesize potential drug candidates with various biological activities.
Chemical Biology: It is employed in the study of biochemical pathways and the development of chemical probes.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-4-ethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The ethoxy groups can undergo oxidation or reduction, leading to the formation of various functional groups. These reactions are facilitated by the electron-donating nature of the ethoxy groups, which stabilize the transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromoethoxy)-2-ethoxybenzene
- 1-(2-Bromoethoxy)-3-ethoxybenzene
- 1-(2-Bromoethoxy)-2-methoxybenzene
Uniqueness
1-(2-Bromoethoxy)-4-ethoxybenzene is unique due to its specific substitution pattern on the benzene ring. The presence of both bromoethoxy and ethoxy groups provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis. Compared to its isomers, this compound offers different steric and electronic properties, which can be exploited in various chemical transformations.
Properties
IUPAC Name |
1-(2-bromoethoxy)-4-ethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-2-12-9-3-5-10(6-4-9)13-8-7-11/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIJIQSINPWYNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.